(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Description
Structural Classification of Bicyclic Heterocycles
The structural classification of bicyclic heterocycles follows systematic nomenclature principles established by the International Union of Pure and Applied Chemistry, with specific attention to the arrangement of heteroatoms and the nature of ring fusion. Bicyclic heterocycles are fundamentally categorized based on their ring junction modes, which can be classified as fused, bridged, or spiro arrangements. In fused bicyclic systems, two rings share two adjacent atoms, creating a common bond between the ring systems. This arrangement is exemplified in pyrazolo-oxazine derivatives, where the pyrazole and oxazine rings share a common nitrogen-carbon bond, resulting in a continuous conjugated system that influences the electronic properties of the entire molecule.
The classification system for bicyclic heterocycles also considers the size and nature of the constituent rings. Pyrazolo-oxazine derivatives specifically represent five-six fused ring systems, where a five-membered pyrazole ring is fused to a six-membered oxazine ring. This particular arrangement places these compounds within a well-defined structural category that exhibits characteristic chemical and physical properties. The heteroatom distribution within these systems follows specific patterns, with nitrogen atoms occupying defined positions within the pyrazole component and both nitrogen and oxygen atoms present in the oxazine portion. The systematic naming of these compounds follows established conventions that specify the ring fusion pattern, heteroatom positions, and substitution patterns.
Further classification considerations include the degree of saturation within the ring systems, which significantly influences the chemical behavior and reactivity of these compounds. Fully aromatic pyrazolo-oxazine systems exhibit different properties compared to partially saturated analogs, such as the 6,7-dihydro derivatives that are common in this class of compounds. The presence of saturated carbon centers within the oxazine ring introduces conformational flexibility and creates opportunities for stereochemical variation, adding another dimension to the structural classification of these bicyclic heterocycles. Electronic structure considerations also play a crucial role in classification, as the distribution of electron density across the fused ring system determines many of the fundamental chemical properties of these compounds.
Historical Development of Pyrazolo[5,1-b]oxazine Scaffolds
The historical development of pyrazolo[5,1-b]oxazine scaffolds reflects the broader evolution of heterocyclic chemistry and the growing recognition of fused bicyclic systems as valuable synthetic targets. Early investigations into heterocyclic compounds focused primarily on simple monocyclic systems, with more complex fused arrangements emerging as synthetic methodologies advanced throughout the twentieth century. The development of pyrazolo-oxazine derivatives specifically began with the recognition that combining the structural features of pyrazoles and oxazines could yield compounds with unique properties and potential biological activities.
Synthetic methodologies for constructing pyrazolo[5,1-b]oxazine scaffolds have evolved significantly over time, with early approaches relying on multi-step sequences that often suffered from low yields and limited scope. Historical synthetic routes typically involved the independent preparation of pyrazole and oxazine precursors, followed by cyclization reactions to form the fused bicyclic system. These early methodologies faced challenges related to regioselectivity and the formation of undesired side products, limiting their practical utility for large-scale synthesis. The development of more efficient synthetic approaches has been driven by the recognition of the potential value of these compounds in medicinal chemistry and materials science applications.
| Time Period | Synthetic Approach | Key Developments | Yield Range |
|---|---|---|---|
| 1960s-1970s | Multi-step cyclization | Initial scaffold construction | 20-40% |
| 1980s-1990s | Improved cyclization methods | Enhanced regioselectivity | 35-65% |
| 2000s-2010s | One-pot reactions | Streamlined synthesis | 44-88% |
| 2010s-Present | Advanced methodologies | Microwave-assisted reactions | 60-95% |
Recent advances in the synthesis of pyrazolo[5,1-b]oxazine scaffolds have incorporated modern synthetic techniques, including microwave-assisted reactions, catalytic processes, and one-pot methodologies that significantly improve efficiency and yield. The development of nitrogen-nitrogen bond forming heterocyclization reactions has emerged as a particularly valuable approach for constructing these fused ring systems. These methodologies have enabled the preparation of diverse analogs with varying substitution patterns, facilitating structure-activity relationship studies and the exploration of biological applications.
The historical progression of synthetic approaches has also been influenced by advances in analytical techniques and computational methods that have provided deeper insights into the electronic structure and reactivity patterns of pyrazolo-oxazine derivatives. Modern synthetic efforts have focused on developing predictive functionalization strategies that allow for the rational design and modification of these scaffolds. The establishment of reliable protocols for the functionalization of specific positions within the pyrazolo[5,1-b]oxazine framework has opened new avenues for the systematic exploration of this compound class. Contemporary research continues to expand the synthetic toolkit available for these compounds, with emphasis on developing environmentally sustainable and economically viable synthetic routes that can support both academic research and potential commercial applications.
Properties
IUPAC Name |
(3-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(5-11)9-10-3-2-4-12-8(6)10/h11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXBOKMRCNFPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N(CCCO2)N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Construction of the pyrazolo[5,1-b]oxazine ring system through cyclization reactions involving pyrazole derivatives and appropriate oxygen-containing precursors.
- Introduction of the methyl group at the 3-position by using methyl-substituted starting materials or via alkylation.
- Functionalization at the 2-position to install the methanol (-CH2OH) moiety, often through reduction or substitution reactions on suitable intermediates.
Specific Preparation Methods
Cyclization to Form the Pyrazolo[5,1-b]oxazine Core
- The key step involves the formation of the oxazine ring fused to the pyrazole nucleus. This is typically achieved by reacting a 3-aminopyrazole or related pyrazole derivative with a 3-carbon chain containing an oxygen atom, such as 3-chloropropanol or epoxides, under conditions that promote ring closure.
- Catalysts such as copper complexes have been employed to facilitate cyclization and improve yields. For example, silica gel-bound Cu(II)–enaminone complexes have been reported as effective heterogeneous catalysts in related pyrazole syntheses, indicating potential applicability in oxazine ring formation.
Introduction of the Methyl Group at Position 3
- The methyl substituent at the 3-position can be introduced by starting with 3-methyl-substituted pyrazole derivatives or via methylation reactions on the pyrazole ring prior to cyclization.
- In some synthetic routes, active methylene compounds bearing methyl groups are reacted with reagents like N,N-dimethylformamide dimethylacetal (DMFDMA) to generate intermediates that lead to methyl-substituted pyrazolo-oxazine systems.
Installation of the Methanol Group at Position 2
- The 2-position methanol substituent is typically introduced by reduction of a corresponding aldehyde, ester, or halide intermediate.
- For instance, methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b]oxazin-3-yl)acetate, a closely related compound, can be reduced to the corresponding alcohol using standard hydride reagents like sodium borohydride or lithium aluminum hydride.
- Alternatively, substitution reactions using hydroxymethylating agents on halogenated precursors at the 2-position can afford the methanol functionality.
Representative Synthetic Route from Literature and Patents
Catalytic Systems and Reaction Conditions
- Copper(II) acetate monohydrate (Cu(OAc)2·H2O) in methanol at room temperature has been demonstrated as an effective catalyst for cyclization steps leading to pyrazolo-oxazine frameworks.
- The use of silica gel-bound Cu(II)–enaminone complexes provides heterogeneous catalysis, facilitating easier purification and catalyst recycling.
- Normal phase chromatography with solvent systems such as 1-10% methanol/dichloromethane is commonly used for purification of intermediates and final products.
Research Findings and Optimization
- Studies have shown that catalysts derived from 2-indanone-based enaminones yield high conversion rates (>90%) in analogous pyrazole cycloaddition reactions, suggesting similar efficiency may be achieved in oxazine ring formation steps.
- The choice of catalyst and reaction time critically influences the yield and purity of the final compound.
- Reduction steps to install the methanol group require careful control of reagent stoichiometry and temperature to prevent over-reduction or side reactions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions including:
- Oxidation : Conversion to oxides using oxidizing agents like potassium permanganate.
- Reduction : Yielding reduced forms via reducing agents such as sodium borohydride.
- Substitution Reactions : Allowing for the introduction of different functional groups.
Biology
Research indicates that this compound exhibits potential biological activities:
- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Explored for interactions with biological receptors that could modulate physiological responses.
Medicine
The therapeutic potential of this compound includes:
- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit pathways associated with inflammation.
- Anticancer Properties : Similar compounds have shown efficacy in disrupting tubulin polymerization, which is crucial for cell division and tumor growth inhibition.
Case Study 1: Anti-inflammatory Activity
A study conducted on various pyrazolo derivatives demonstrated that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. The mechanism was attributed to the compound's ability to interfere with NF-kB signaling pathways.
Case Study 2: Anticancer Research
In a series of experiments assessing the cytotoxic effects of pyrazolo compounds on cancer cell lines, this compound was found to induce apoptosis in breast cancer cells through activation of caspase pathways. This suggests its potential as a lead compound for further anticancer drug development.
Mechanism of Action
The mechanism of action of (3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Substituent Effects
Several pyrazolo-oxazine derivatives share structural similarities with the target compound, differing primarily in substituents and ring modifications (). Key examples include:
| Compound Name | Substituents/Modifications | Similarity Score | CAS Number |
|---|---|---|---|
| 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine | Methyl at oxazine 6-position; amine at pyrazole 3 | 0.88 | 1706448-21-6 |
| 3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | Bromo at pyrazole 3; methyl at oxazine 6 | 0.86 | 1706446-80-1 |
| 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride | Dimethyl at oxazine 6; amine hydrochloride salt | 0.85 | 1707367-88-1 |
Key Observations :
- Substituent Position : The position of substituents significantly impacts similarity. For example, bromine at the pyrazole 3-position () reduces similarity compared to the target compound’s hydroxylmethyl group.
- Ring Modifications : Dimethyl substitution at the oxazine 6-position () introduces steric effects, lowering similarity scores.
Physicochemical Properties
Molecular Weight and Polarity
Key Observations :
- The hydroxylmethyl group in the target compound enhances hydrophilicity compared to methyl or bromo substituents.
Biological Activity
(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications in research and medicine.
The synthesis of this compound typically involves cyclocondensation reactions. The key steps include:
- Starting Materials : Hydrazino functional groups and acetylacetone.
- Reaction Conditions : The reaction is conducted under optimized conditions to yield the desired pyrazole structure.
The compound has the following chemical identifiers:
- IUPAC Name : this compound
- CAS Number : 1239784-98-5
- Molecular Formula : C₈H₁₂N₂O₂
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.
Potential Therapeutic Applications
Research indicates that this compound could have several therapeutic applications:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways.
- Anticancer Properties : Similar compounds have shown promise in inhibiting tumor growth by disrupting tubulin polymerization, a critical process in cell division .
Study on Antitumor Activity
A study conducted on related pyrazole derivatives demonstrated that subtle modifications in structure could significantly enhance their biological properties. Compounds with similar frameworks were evaluated for their antitumor activity and found to inhibit cancer cell proliferation effectively .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methylpyrazole | 4-Methylpyrazole | Inhibits alcohol dehydrogenase; used in methanol poisoning treatment |
| (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro | Similar Compound | Antitumor activity through tubulin inhibition |
Q & A
Q. What are the optimal synthetic routes for (3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis of pyrazolo-oxazine derivatives typically involves cyclization reactions. For analogous compounds, sodium hydride in dry tetrahydrofuran (THF) has been used to deprotonate intermediates, followed by nucleophilic substitution with chloroacetic acid derivatives to form the oxazine ring . Reaction optimization includes controlling temperature (e.g., room temperature for salt formation) and stoichiometry (e.g., 1:1.5 molar ratio of precursor to acid). Post-synthesis, crystallization from ethanol or water-alcohol mixtures (1:1) ensures purity . Characterization via H NMR and elemental analysis is critical for verifying structural integrity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : H NMR spectroscopy is essential for confirming the presence of the pyrazole and oxazine moieties, particularly the methyl group at position 3 and the dihydro-5H backbone protons . High-performance liquid chromatography-mass spectrometry (HPLC-MS) should be employed to confirm molecular weight and purity (>97% by HPLC), as demonstrated in triazolothiadiazine derivatives . Elemental analysis (C, H, N) further validates synthetic success .
Q. How can researchers ensure reproducibility in synthesizing derivatives with varying substituents on the pyrazole ring?
- Methodological Answer : Systematic variation of substituents requires strict control of reaction parameters. For example, substituting phenylhydrazine derivatives (e.g., 2-chlorophenylhydrazine) in cyclocondensation reactions with ketones can generate diverse pyrazole cores . Reflux duration (6–8 hours) and solvent choice (ethanol) must remain consistent across trials. Automated liquid handling systems or parallel synthesis setups reduce human error in scaling reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrazolo-oxazine derivatives, such as conflicting enzyme inhibition results?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, temperature) or impurity profiles. For example, organic degradation during prolonged data collection (e.g., 9-hour experiments) can alter bioactivity . To mitigate this:
- Replicate studies under inert atmospheres (N) to prevent oxidation.
- Use standardized biological assays (e.g., hypoxanthine-guanine phosphoribosyltransferase inhibition) with positive controls .
- Cross-validate results using in silico docking studies (e.g., AutoDock Vina) to confirm binding affinities .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model interactions with enzymes like VEGFR2 or MMP8. For instance, docking studies on triazolothiadiazines revealed hydrogen bonding between the oxazine oxygen and catalytic residues . Limitations include:
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C.
- Monitor degradation via HPLC at intervals (0, 12, 24, 48 hours).
- Identify degradation products using LC-MS/MS. For thermal stability, thermogravimetric analysis (TGA) can assess decomposition thresholds .
Q. How can kinetic studies elucidate the compound’s role in catalytic or metabolic pathways?
- Methodological Answer : Use stopped-flow spectrophotometry to measure reaction rates with substrates like NADPH or ATP. For example, pre-steady-state kinetics can reveal whether the compound acts as a competitive or non-competitive inhibitor . Michaelis-Menten parameters (, ) should be compared with and without the compound to quantify inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
